Chemical Properties of 1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol
Chemical Properties of 1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol
The following technical guide details the chemical properties, photochemical mechanisms, and applications of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol and its structural isomers.
The "Minimalist" Aliphatic Diazirine Photocrosslinker
Executive Summary
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (and its commercial isomer, 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol ) represents a class of "minimalist" photoaffinity labeling (PAL) reagents. Unlike bulky benzophenone or trifluoromethylphenyl diazirine (TPD) tags, this aliphatic diazirine scaffold offers one of the smallest molecular footprints available (
Upon UV irradiation (
Molecular Architecture & Isomerism
The molecule consists of a strained three-membered diazirine ring substituted with a methyl group and a hydroxyethyl chain.
Structural Variants
While the user specified the 1-isomer (secondary alcohol), the 2-isomer (primary alcohol) is the predominant commercial building block. Both share identical photochemical properties but differ in functionalization kinetics.
| Feature | 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol |
| Structure | Secondary Alcohol ( | Primary Alcohol ( |
| Topology | Chiral center at C1 | Achiral |
| Sterics | Higher hindrance at -OH | Low hindrance (ideal for linkers) |
| Common Use | Specialized mechanistic probes | Standard "Clickable" PAL linker |
| CAS | Rare/Custom Synthesis | 25055-82-7 |
Physicochemical Profile[1][2][3][4]
-
Molecular Weight: 100.12 g/mol
-
Appearance: Colorless to pale yellow liquid (volatile).
-
Solubility: Miscible with polar organic solvents (MeOH, DMSO, ACN); moderate water solubility due to the hydroxyl group.
-
UV Absorption:
nm ( ). This weak transition is critical as it allows activation at wavelengths that do not damage proteins (unlike aryl azides at 254 nm).
Photochemical Mechanism
The core utility of this molecule lies in its ability to generate a reactive carbene.[1][2][3] However, aliphatic diazirines possess a "dark side": the formation of a linear diazo isomer.
The Carbene vs. Diazo Divergence
Upon excitation at 350 nm, the diazirine ring breaks. The path taken determines the success of the crosslinking experiment.
-
Productive Pathway (Carbene): Nitrogen (
) is expelled, forming a singlet carbene. This species has a lifetime of nanoseconds and inserts indiscriminately into nearby bonds (C-H, O-H, N-H). -
Non-Productive Pathway (Diazo): The ring opens without losing nitrogen, forming a linear diazo compound.
-
Risk: Aliphatic diazo species are stable and long-lived. They are electrophiles that can react with nucleophiles (e.g., Glutamate/Aspartate carboxyls) or simply diffuse away, leading to high background noise or "off-target" labeling.
-
Mitigation: Use "flash" photolysis (high intensity, short duration) to favor carbene formation and rapid consumption.
-
Mechanistic Diagram
The following diagram illustrates the bifurcation between productive crosslinking and side reactions.
Figure 1: Photochemical fate of aliphatic diazirines.[3] The competition between carbene generation and diazo isomerization dictates labeling efficiency.
Synthesis & Functionalization
For researchers synthesizing probes, the hydroxyl group is the "handle" for attachment.
Synthesis of the Core
The synthesis typically follows a modified Graham reaction :
-
Ketone Precursor: 3-hydroxy-2-butanone (for 1-isomer) or 4-hydroxy-2-butanone (for 2-isomer).
-
Imine Formation: Reaction with liquid ammonia.
-
Oxidative Cyclization: Treatment with Hydroxylamine-O-sulfonic acid (HOSA) or
to form the diaziridine, followed by oxidation (e.g., or ) to the diazirine.
Functionalization Workflow
The alcohol group is rarely used directly in biological assays; it is converted into an activated ester or ether to conjugate with a drug.
-
Activation: Reaction with N,N'-Disuccinimidyl carbonate (DSC) yields the NHS-carbonate, a stable intermediate that reacts efficiently with primary amines on ligands.
-
Etherification: For acid-stable linkers, the alcohol can be tosylated and displaced by nucleophiles.
Experimental Protocols
Handling & Stability (Trustworthiness Protocol)
-
Thermal Stability: Aliphatic diazirines are thermally stable at room temperature but should be stored at -20°C or -80°C in the dark.
-
Chemical Compatibility: Avoid strong acids. The diazirine ring can be protonated and hydrolyzed.
-
Safety: While small aliphatic diazirines are generally non-explosive in solution, neat liquids are potentially shock-sensitive. Always handle as a dilute solution (<1 M).
Standard Photolysis Protocol
This protocol is designed to maximize carbene insertion while minimizing protein denaturation.
-
Sample Prep: Incubate the Diazirine-Probe (1–10
M) with the Proteome/Target (1 mg/mL) in PBS (pH 7.4) for 30 min at 4°C (or 37°C depending on binding kinetics). -
Irradiation Setup:
-
Light Source: UV-LED lamp centered at 365 nm (e.g., 100W output).
-
Container: Borosilicate glass or clear polypropylene (do not use polystyrene if it absorbs UV).
-
Distance: 5–10 cm from the source.
-
Cooling: Place samples on ice to prevent heating from the lamp.
-
-
Exposure: Irradiate for 30–60 seconds .
-
Note: Longer times (>5 min) increase background labeling via the diazo species and protein damage.
-
-
Quenching: No chemical quench is needed for the carbene (it reacts instantly). Proceed directly to Click Chemistry (if an alkyne tag is present) or SDS-PAGE.
Applications in Drug Discovery
The 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol scaffold is the "gold standard" for Target Deconvolution when the pharmacophore cannot tolerate large tags.
-
Binding Site Mapping: After crosslinking, the protein is digested with trypsin. LC-MS/MS analysis identifies the peptide with the mass shift corresponding to the probe.
-
Low-Affinity Interactions: Because the carbene reacts with any backbone bond (even in the absence of nucleophiles), it captures transient or low-affinity interactions that chemical crosslinkers (e.g., BS3) miss.
Comparison: Aliphatic vs. Aromatic Diazirines
| Property | Aliphatic (This Molecule) | Aromatic (TPD) |
| Size | Small (Minimal steric perturbation) | Large (Bulky phenyl ring) |
| Carbene Reactivity | High (Inserts into C-H, O-H) | High |
| Diazo Isomer | Forms significantly (Risk of background) | Negligible formation |
| Wavelength | ~350 nm | ~350 nm |
References
-
Dubinsky, L., et al. "Examination of the Photochemistry of Aliphatic Diazirines and the Application of Their Photoproducts." Journal of Organic Chemistry, 2012. Link
-
Das, J. "Identification of alcohol-binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry." Chemical Biology & Drug Design, 2019. Link
-
West, A. V., et al. "Photoaffinity Labeling Preferences of Diazirines with Protein Biomolecules." Journal of the American Chemical Society, 2021. Link
-
Hatanaka, Y., et al. "Diazirine-Based Photoaffinity Labeling: Chemical Principles and Applications." Heterocycles, 2012.[4][5] Link
-
Sigma-Aldrich. "Product Specification: 2-(3-Methyl-3H-diazirin-3-yl)ethanol." Link
Sources
- 1. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. research.rug.nl [research.rug.nl]
